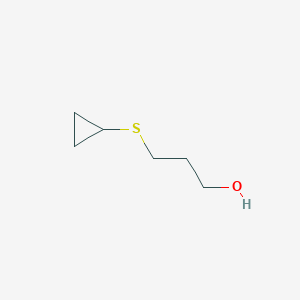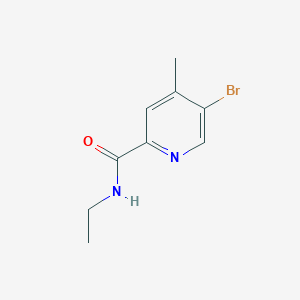![molecular formula C9H13IN2O2 B1406573 [3-Yodo-1-(tetrahidropiran-2-il)-1H-pirazol-4-il]-metanol CAS No. 1627924-18-8](/img/structure/B1406573.png)
[3-Yodo-1-(tetrahidropiran-2-il)-1H-pirazol-4-il]-metanol
Descripción general
Descripción
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is a chemical compound with the molecular formula C8H11IN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This compound is notable for its unique structure, which includes an iodine atom and a tetrahydropyran-2-yl group attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
Mode of Action
It’s worth noting that the tetrahydropyran (thp) ring is a common motif in biologically active molecules , suggesting that this compound may interact with biological targets in a manner similar to other THP-containing molecules.
Biochemical Pathways
Given the presence of the THP ring, it’s possible that this compound could influence pathways where THP-containing molecules are known to play a role .
Result of Action
The molecular and cellular effects of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol’s action are currently unknown due to the lack of research on this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol typically involves the protection of pyrazole, followed by iodination and subsequent deprotection. One common method involves the use of a green, solvent- and catalyst-free approach for the protection of pyrazole, followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot . This method is advantageous due to its efficiency and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and high-yield synthesis are likely to be applied. Industrial production would focus on optimizing reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 3-Iodo-1-tetrahydropyran-2-yl-pyrazole
Uniqueness
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5,8,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKKPWNNWIFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192046 | |
| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627924-18-8 | |
| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1627924-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)


![(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1406502.png)



![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

